3-methyl-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
3-methyl-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Similar structure but lacks the benzamide core.
3-methylbenzamide: Similar structure but lacks the nitro group.
4-nitrobenzamide: Similar structure but lacks the methyl groups.
Uniqueness
3-methyl-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both methyl and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-14-7-6-13(17(19)20)9-11(14)2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
GCWPHFUTHVPPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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